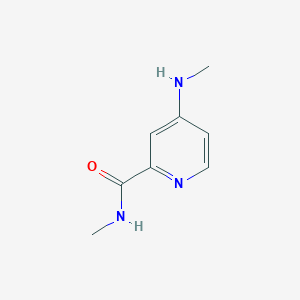

N-Methyl-4-(methylamino)picolinamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-4-(methylamino)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-9-6-3-4-11-7(5-6)8(12)10-2/h3-5H,1-2H3,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKMVOSKHDGRIPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC=C1)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656111 | |

| Record name | N-Methyl-4-(methylamino)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065074-98-7 | |

| Record name | N-Methyl-4-(methylamino)-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065074-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-4-(methylamino)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-4-(methylamino)pyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-Methyl-4-(methylamino)picolinamide

Introduction

N-Methyl-4-(methylamino)picolinamide is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structure, featuring a picolinamide backbone with methylamino substitution, presents a unique scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of a viable and scientifically sound synthetic pathway for this compound, designed for researchers, scientists, and professionals in drug development. The elucidated pathway is grounded in established chemical principles and supported by peer-reviewed literature, ensuring a reliable and reproducible methodology.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthetic strategy. The core of this strategy involves the sequential functionalization of a readily available starting material, picolinic acid. The key disconnections are the amide bond and the C4-N bond of the pyridine ring. This leads to a proposed forward synthesis that involves three main stages:

-

Preparation of a Key Intermediate: Introduction of a leaving group at the 4-position of the picolinic acid scaffold and protection of the carboxylic acid, typically as a methyl ester. This yields methyl 4-chloropicolinate, a versatile intermediate.

-

Nucleophilic Aromatic Substitution: Introduction of the methylamino group at the 4-position via substitution of the chloro group.

-

Amide Formation: Final conversion of the methyl ester to the desired N-methylamide.

This strategic approach allows for the controlled and efficient construction of the target molecule.

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of the Key Intermediate: Methyl 4-chloropicolinate

The synthesis commences with the conversion of picolinic acid to methyl 4-chloropicolinate. This transformation is efficiently achieved in a one-pot, two-step process.

Causality of Experimental Choices:

-

Thionyl Chloride (SOCl₂): Thionyl chloride serves a dual purpose in this reaction. Primarily, it acts as a chlorinating agent to convert the carboxylic acid to a more reactive acyl chloride. Concurrently, under elevated temperatures, it facilitates the chlorination of the pyridine ring at the 4-position. This position is susceptible to electrophilic attack under these conditions, a known phenomenon in the chemistry of pyridine derivatives.[1][2][3]

-

Methanol (MeOH): Following the formation of the 4-chloropicolinoyl chloride, methanol is introduced to perform a nucleophilic acyl substitution, yielding the stable methyl ester. This esterification step protects the carboxylic acid from participating in subsequent reactions and facilitates purification.[4][5]

Experimental Protocol:

-

To a stirred solution of picolinic acid in an excess of thionyl chloride, add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux (approximately 72-80°C) and maintain for 16-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure.

-

To the resulting crude 4-chloropicolinoyl chloride, add methanol at 0°C.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 4-chloropicolinate.

-

Purify the crude product by column chromatography on silica gel.

| Reagent/Parameter | Quantity/Value | Purpose |

| Picolinic Acid | 1 equivalent | Starting material |

| Thionyl Chloride | Excess | Chlorinating and activating agent |

| DMF | Catalytic | Catalyst for acid chloride formation |

| Reaction Temperature | 72-80°C | To facilitate chlorination |

| Methanol | Excess | Esterifying agent |

| Sodium Bicarbonate | As needed | To neutralize excess acid |

| Ethyl Acetate | As needed | Extraction solvent |

Part 2: Nucleophilic Aromatic Substitution with Methylamine

The second stage of the synthesis involves the introduction of the methylamino group at the 4-position of the pyridine ring. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction, where methylamine displaces the chloride ion.

Mechanistic Insight:

The pyridine ring is an electron-deficient heterocycle, and this electron deficiency is more pronounced at the α (2,6) and γ (4) positions. This electronic characteristic makes the 4-position susceptible to attack by nucleophiles. The reaction proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted during the formation of this complex and is restored upon the expulsion of the chloride leaving group.[6][7][8]

Caption: Mechanism of Nucleophilic Aromatic Substitution.

Experimental Protocol:

-

Dissolve methyl 4-chloropicolinate in a suitable polar aprotic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

-

Add an excess of a solution of methylamine (e.g., 2M in THF or an aqueous solution).

-

Heat the reaction mixture in a sealed vessel to a temperature ranging from 60 to 100°C. The optimal temperature and reaction time should be determined by monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

If an aqueous solution of methylamine was used, extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude methyl 4-(methylamino)picolinate can be purified by column chromatography if necessary.

| Reagent/Parameter | Quantity/Value | Purpose |

| Methyl 4-chloropicolinate | 1 equivalent | Substrate |

| Methylamine | Excess | Nucleophile |

| Solvent | THF or DMSO | Reaction medium |

| Reaction Temperature | 60-100°C | To drive the substitution |

Part 3: Amide Formation to Yield this compound

The final step in the synthesis is the amidation of the methyl ester intermediate with methylamine to form the target molecule. This is a standard transformation in organic synthesis.

Rationale for Method Selection:

Direct amidation of the methyl ester with methylamine is a straightforward and high-yielding method. The reaction is typically driven by heating a mixture of the ester and an excess of the amine. The use of an excess of methylamine serves to drive the equilibrium towards the product side. While other amide coupling agents could be used starting from the corresponding carboxylic acid, the ester route is often cleaner and avoids the generation of stoichiometric byproducts from coupling reagents.[9]

Experimental Protocol:

-

Place methyl 4-(methylamino)picolinate in a sealed reaction vessel.

-

Add a significant excess of a solution of methylamine (e.g., 40% in water or a solution in an alcohol).

-

Heat the mixture to a temperature between 80 and 120°C for several hours to overnight. Monitor the reaction for the disappearance of the starting ester.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methylamine and solvent under reduced pressure.

-

The resulting crude this compound can be purified by recrystallization or column chromatography to afford the final product.

| Reagent/Parameter | Quantity/Value | Purpose |

| Methyl 4-(methylamino)picolinate | 1 equivalent | Substrate |

| Methylamine | Large Excess | Reagent and reaction driver |

| Reaction Temperature | 80-120°C | To facilitate amidation |

Overall Synthetic Pathway

Caption: Overall synthetic pathway for this compound.

Conclusion

The synthetic pathway detailed in this guide provides a robust and logical approach to the preparation of this compound. By leveraging well-established reactions such as the chlorination/esterification of picolinic acid, nucleophilic aromatic substitution on an activated pyridine ring, and direct amidation of a methyl ester, this methodology offers a clear and reproducible route for researchers in the field of drug discovery and development. The provided experimental protocols and the rationale behind the choice of reagents and conditions are intended to empower scientists to successfully synthesize this and related compounds for further investigation.

References

-

G. A. Jones, C. J. Jones, D. E. Hibbs, P. R. R. Langridge-Smith, and M. B. Hursthouse, "Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid," Sci Rep, vol. 5, p. 9950, 2015. [Link]

-

G. A. Jones, C. J. Jones, D. E. Hibbs, P. R. R. Langridge-Smith, and M. B. Hursthouse, "Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid," PubMed, 2015. [Link]

- C. Hoffmann-La Roche & Co.

-

G. A. Jones, C. J. Jones, D. E. Hibbs, P. R. R. Langridge-Smith, and M. B. Hursthouse, "Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid," ResearchGate, 2015. [Link]

-

H. Shimizu, J. C. Holder, and B. M. Stoltz, "A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand," ResearchGate, 2013. [Link]

-

K. Hollanders, B. U. W. Maes, and S. Ballet, "A New Wave of Amide Bond Formations for Peptide Synthesis," ACS Publications, 2019. [Link]

- Corteva Agriscience LLC, "Process for synthesis of picolinamides," World Intellectual Property Organiz

-

Organic Chemistry Portal, "Amide synthesis by acylation." [Link]

-

ChemBK, "METHYL 4-CHLOROPICOLINATE, HYDROCHLORIDE SALT." [Link]

-

A. A. Alawaed and P. V. Ramachandran, "TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines," Royal Society of Chemistry, 2024. [Link]

-

"nucleophilic aromatic substitutions," YouTube, 2019. [Link]

-

National Center for Biotechnology Information, "Methyl 4-Chloropicolinate | C7H6ClNO2 | CID 820890," PubChem. [Link]

-

"Nucleophilic Aromatic Substitution: Introduction and Mechanism," Master Organic Chemistry, 2018. [Link]

-

S. Das, D. Maity, and D. K. Maiti, "Catalytic N-methyl amidation of carboxylic acids under cooperative conditions," RSC Advances, vol. 12, no. 37, pp. 24203–24208, 2022. [Link]

-

"16.7: Nucleophilic Aromatic Substitution," Chemistry LibreTexts, 2022. [Link]

-

J. F. B. N. Engwerda, R. J. F. M. van der Schoot, and F. P. J. T. Rutjes, "Concerted Nucleophilic Aromatic Substitution Reactions," Angewandte Chemie International Edition, vol. 58, no. 37, pp. 12836–12848, 2019. [Link]

-

"37.03 Nucleophilic Aromatic Substitution of Heteroarenes," YouTube, 2018. [Link]

- BASF SE, "4-substituted-picolinic acid amide derivatives useful as fungicides," European P

Sources

- 1. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methyl 4-chloropicolinate synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis routes of Methyl 4-Chloropicolinate [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of N-Methyl-4-(methylamino)picolinamide

An In-Depth Technical Guide to the Biological Activity of N-Methyl-4-(methylamino)picolinamide

Authored by: Gemini, Senior Application Scientist

Abstract

This compound has emerged as a significant scaffold in medicinal chemistry, particularly in the discovery of novel therapeutics. While much of the research has focused on its derivatives, understanding the core molecule's biological activities and physicochemical properties is crucial for the rational design of new chemical entities. This technical guide provides a comprehensive overview of this compound, delving into its known biological effects, putative mechanisms of action, and the broader context of its derivatives' activities. Furthermore, this guide presents detailed experimental protocols for the evaluation of this class of compounds, offering researchers and drug development professionals a thorough resource to support their investigations.

Introduction: The Picolinamide Scaffold in Drug Discovery

The picolinamide structure is recognized as a "privileged scaffold" in medicinal chemistry, signifying a molecular framework that can be readily adapted to interact with a diverse range of biological targets.[1] The journey of picolinamide derivatives began with picolinic acid, a natural catabolite of tryptophan, initially noted for its role as a chelating agent.[1] Over time, synthetic modifications to the picolinamide core have led to the development of compounds with a wide array of therapeutic applications, including anticancer, antibacterial, and anti-inflammatory activities.[1][2] this compound represents a key iteration of this scaffold, with its specific substitution pattern influencing its chemical properties and biological interactions.[3]

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its application in drug discovery and development.

| Property | Value | Source |

| Molecular Formula | C8H11N3O | [3] |

| Molecular Weight | 165.19 g/mol | [3] |

| CAS Number | 1065074-98-7 | [3] |

The structure of this compound features a six-membered aromatic heterocycle, an amide functional group, and two methylated amino functionalities.[3] These features contribute to its potential for hydrogen bonding and interactions with biological macromolecules.

Biological Activities and Therapeutic Potential

While extensive research has been conducted on derivatives, this compound itself has been noted for its potential biological activities, primarily in the context of cancer research.[3]

Anticancer Activity

Research has indicated that this compound and its derivatives exhibit significant anti-proliferative effects against various human cancer cell lines.[3][4] For instance, derivatives have shown promising inhibitory activity against HepG2 liver cancer cells.[3][4] The core structure is considered a key pharmacophore in the development of potent anticancer agents.[1]

Kinase Inhibition

A primary mechanism through which this compound and its derivatives exert their anticancer effects is through the inhibition of key kinases involved in cell cycle regulation and proliferation.[3]

-

Aurora-B Kinase: This kinase is a critical enzyme in the regulation of mitosis. It is suggested that this compound interacts with the ATP pocket of Aurora-B kinase, leading to the inhibition of its activity.[3] This disruption of kinase function can interfere with cell cycle progression and ultimately induce apoptosis in cancer cells.[3] Studies on N-methylpicolinamide-4-thiol derivatives, which share the core picolinamide structure, have shown selective inhibition of Aurora-B kinase.[5][6]

-

VEGFR-2 Kinase: Novel picolinamide-based derivatives have been designed and synthesized as potential VEGFR-2 inhibitors.[7] These compounds have demonstrated good inhibitory activity on VEGFR-2 kinase, which corresponds to their in vitro inhibitory activity on cancer cell lines such as A549 and HepG2.[7]

Potential for Other Therapeutic Applications

The versatility of the picolinamide scaffold suggests that this compound could be a starting point for the development of agents with other therapeutic activities, such as:

-

Antibacterial Activity: Picolinamide derivatives have emerged as a promising class of antibacterial agents.[1]

-

Antifungal Activity: Novel picolinamide derivatives have been found to possess significant antifungal activity against a wide range of soil-borne pathogens.[2]

Mechanism of Action: A Deeper Dive

The biological effects of this compound are rooted in its interaction with specific molecular targets. The compound can modulate the activity of enzymes or receptors by binding to their active sites or allosteric sites, leading to conformational changes that alter their function.[3] This interaction can trigger changes in cellular signaling pathways, ultimately impacting various biological processes.[3]

Caption: Putative signaling pathway inhibition by this compound.

Experimental Protocols for Biological Evaluation

This section provides detailed methodologies for key in vitro and in vivo experiments to assess the and its derivatives.

In Vitro Cytotoxicity (MTT) Assay

Principle: The MTT assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[1]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Kinase Inhibition Assay

Principle: To determine the inhibitory effect of the compound on specific kinases (e.g., Aurora-B, VEGFR-2) using a biochemical assay. This often involves measuring the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

Protocol (Example using a luminescence-based assay):

-

Reagent Preparation: Prepare assay buffer, kinase, substrate, ATP, and the test compound at desired concentrations.

-

Kinase Reaction: In a 96-well plate, add the kinase and the test compound (or vehicle control). Incubate for a short period to allow for binding.

-

Initiate Reaction: Add the substrate and ATP mixture to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add a detection reagent that produces a luminescent signal inversely proportional to the amount of ATP remaining (as ATP is consumed during phosphorylation).

-

Signal Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of kinase inhibition by the test compound relative to the control and determine the IC50 value.

In Vivo Tumor Xenograft Model

Principle: To evaluate the antitumor efficacy of this compound in a living organism. This involves implanting human cancer cells into immunocompromised mice and then treating the mice with the test compound.[4][8]

Protocol:

-

Cell Culture and Implantation: Culture human cancer cells (e.g., HCT116, HepG2) to the desired number.[4] Subcutaneously inject the cells into the flank of immunocompromised mice (e.g., BALB/c nude mice).[8]

-

Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[8] Randomly assign the mice to different treatment groups (vehicle control, test compound at different doses, positive control).

-

Compound Administration: Administer the test compound to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified dosing schedule (e.g., once daily).[4]

-

Tumor Measurement: Measure the tumor volume using calipers every few days. The formula for tumor volume is typically: (Length x Width²) / 2.[8]

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study (e.g., after 2-3 weeks or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

-

Data Analysis: Compare the tumor growth inhibition in the treated groups to the vehicle control group.

Conclusion and Future Directions

This compound is a molecule of significant interest in the field of drug discovery, serving as a versatile scaffold for the development of potent therapeutic agents, particularly in oncology. While much of the detailed biological characterization has been performed on its derivatives, the foundational importance of the core structure is evident. Future research should aim to further elucidate the specific biological activities of this compound itself, including its broader kinase inhibitory profile and potential activities beyond cancer. A deeper understanding of its structure-activity relationship will undoubtedly fuel the design and synthesis of next-generation picolinamide-based therapeutics with enhanced potency and selectivity.

References

-

Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. PubMed Central. Available from: [Link]

-

In vitro Antifungal Activity of Novel Picolinamides against Soil Borne Fungi and Structure Activity Relationship. Science Alert. Available from: [Link]

-

Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. Available from: [Link]

-

Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. MDPI. Available from: [Link]

-

Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed. Available from: [Link]

-

Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. PubMed Central. Available from: [Link]

-

(PDF) Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. ResearchGate. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scialert.net [scialert.net]

- 3. This compound | 1065074-98-7 | Benchchem [benchchem.com]

- 4. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Evolution of Picolinamide Derivatives

Part 1: Genesis of a "Privileged Scaffold"

The journey of picolinamide derivatives starts with picolinic acid, a natural metabolite of the amino acid tryptophan.[2] Initially identified in the mid-20th century for its role as a chelating agent that aids in the absorption of essential minerals, its biological significance was later found to be much broader.[2] Early investigations uncovered its involvement in immune and neuroprotective pathways, setting the stage for chemists to explore its synthetic amide derivatives—the picolinamides.[2]

The picolinamide structure quickly gained recognition as a versatile and "privileged scaffold" in drug discovery. This term refers to a molecular framework that can be readily and systematically modified to bind with a wide array of biological targets, making it a highly valuable starting point for developing new drugs.[2] This versatility has allowed for the creation of picolinamide derivatives targeting a diverse range of diseases, from infectious diseases to cancer and metabolic disorders.[2]

Key Historical Milestones:

-

Mid-20th Century: Picolinic acid is identified as a tryptophan catabolite and chelating agent.[2]

-

Late 20th Century: Research uncovers immunological and neuroprotective roles, prompting the synthesis of amide derivatives.[2]

-

Early 21st Century: The picolinamide scaffold is leveraged for developing targeted therapies, including antifungal agents, anticancer drugs, and enzyme inhibitors.[3][4][5]

Part 2: Synthetic Strategy and Molecular Architecture

The synthesis of picolinamide derivatives is a cornerstone of their development, allowing chemists to fine-tune their properties. The operational simplicity and adaptability of the synthetic routes have been crucial for exploring structure-activity relationships (SAR).[6]

Core Synthesis Protocol: Amide Coupling

A common and fundamental method for creating picolinamide derivatives involves the coupling of a picolinic acid derivative with a desired amine. This reaction forms the characteristic amide bond.

Step-by-Step General Protocol:

-

Acid Activation: The carboxylic acid group of a substituted picolinic acid is "activated" to make it more reactive. A common method is to convert it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

-

Amine Coupling: The activated picolinic acid is then reacted with a primary or secondary amine in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine). The base neutralizes the HCl generated during the reaction, driving it to completion.

-

Workup and Purification: The reaction mixture is typically washed with aqueous solutions to remove unreacted starting materials and byproducts. The final compound is then purified, often using column chromatography or recrystallization, to yield the desired picolinamide derivative.

The specific substituents on both the picolinic acid ring and the amine are varied to create a library of compounds for biological screening. This systematic approach is fundamental to modern medicinal chemistry.

Part 3: Elucidating the Mechanism of Action

The true power of the picolinamide scaffold lies in its ability to be tailored to interact with specific biological targets. The pyridine nitrogen and the amide group provide key hydrogen bonding points, while the rest of the molecule can be modified to fit into the binding pockets of various enzymes or receptors.

Case Study: Picolinamides as Antifungal Agents

A significant breakthrough in understanding the mechanism of picolinamide derivatives came from studies on their antifungal properties. Research identified that certain benzamide and picolinamide compounds target Sec14p, a crucial lipid transfer protein in fungi like Saccharomyces cerevisiae and pathogenic Candida species.[3][7][8]

Mechanism of Inhibition:

-

Target: The fungal lipid-transfer protein Sec14 is essential for the transport of lipids like phosphatidylinositol and phosphatidylcholine, which are vital for cell membrane integrity and signaling.[3]

-

Binding: The picolinamide compounds bind within the lipid-binding pocket of Sec14p.[3][8]

-

Inhibition: This binding event physically obstructs the normal lipid-transfer function of the protein, disrupting cellular processes and leading to fungal cell death.[3]

-

Selectivity: Importantly, these compounds show selectivity for the fungal protein over mammalian counterparts, which is a critical feature for any antimicrobial drug to minimize host toxicity.[3]

Below is a diagram illustrating the proposed mechanism of action.

Caption: Mechanism of Sec14p Inhibition by Picolinamides

Case Study: Picolinamides as Anticancer Agents

In oncology, picolinamide derivatives have been developed as potent inhibitors of key signaling molecules involved in cancer progression.[2] One major area of focus has been the inhibition of receptor tyrosine kinases (RTKs) like VEGFR-2, which are crucial for angiogenesis—the formation of new blood vessels that tumors need to grow.[2]

-

4-(4-formamidophenylamino)-N-methyl picolinamide and its derivatives have been synthesized and tested against various tumor cell lines, showing inhibitory effects on cancer cell proliferation.[9]

-

Other derivatives have been designed to selectively inhibit targets like Aurora-B kinase, a protein involved in cell division.[10]

Part 4: Preclinical Evaluation and Data

The evaluation of new picolinamide derivatives follows a standard preclinical workflow designed to assess their potency, selectivity, and drug-like properties.

Experimental Workflow: From Synthesis to Biological Validation

Caption: Preclinical Picolinamide Evaluation Workflow

Data Presentation: Potency of Picolinamide Derivatives

The potency of newly synthesized compounds is typically measured by their half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). Lower values indicate higher potency.

Table 1: Sample Biological Activity Data for Picolinamide Derivatives

| Compound Class | Target | Representative Compound | Potency (IC₅₀ / EC₅₀) | Therapeutic Area |

| 3-Aminopicolinamides | mGlu4 Receptor | VU0477886 | 95 nM (EC₅₀) | Parkinson's Disease[11] |

| Picolinamide Antibacterials | C. difficile Target | Analogue 87 | 0.125 µg/mL (MIC) | Infectious Disease[12] |

| 11β-HSD1 Inhibitors | 11β-HSD1 Enzyme | Compound 24 | Potent (ex vivo model) | Metabolic Syndrome[4] |

| N-methyl-picolinamide-4-thiol | Aurora-B Kinase | Compound 6p | Potent (in vitro) | Oncology[10] |

Conclusion and Future Directions

The history of picolinamide derivatives is a testament to the power of medicinal chemistry in leveraging a single, versatile scaffold to address a multitude of human diseases. From its origins as a natural metabolite, the picolinamide core has been expertly decorated by chemists to create highly potent and selective inhibitors for targets in oncology, infectious disease, and neurology. The ongoing research into this class of compounds continues to expand, with new derivatives being explored for novel applications, underscoring the enduring legacy and future potential of the picolinamide scaffold in drug discovery.

References

-

Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. National Institutes of Health (NIH). [Link]

- Process for synthesis of picolinamides.

-

Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. PubMed. [Link]

-

Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. [Link]

-

Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed. [Link]

-

Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. PubMed Central. [Link]

-

Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy. PubMed. [Link]

-

Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. PubMed. [Link]

-

Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). PubMed. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]

- 7. Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents [mdpi.com]

- 10. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of N-Methyl-4-(methylamino)picolinamide

An In-depth Technical Guide to the Physicochemical Properties of N-Methyl-4-(methylamino)picolinamide

Introduction

This compound is an organic compound belonging to the substituted picolinamide class of heterocyclic chemistry.[1] Characterized by a pyridine ring functionalized with both an N-methylcarboxamide group at the 2-position and a methylamino group at the 4-position, this molecule serves as a versatile building block in organic synthesis.[1] Its structural motifs are of significant interest in medicinal chemistry, as substituted picolinamides are scaffolds found in various biologically active agents.[2][3] Understanding the fundamental physicochemical properties of this compound is a critical prerequisite for its application in drug discovery, process development, and formulation science. This guide provides a comprehensive overview of its core properties and outlines authoritative, step-by-step protocols for their experimental determination.

Chemical Identity and Core Properties

The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. The identity and key physical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1065074-98-7 | [1][4][5] |

| Molecular Formula | C₈H₁₁N₃O | [1][4][5] |

| Molecular Weight | 165.19 g/mol | [1][4] |

| IUPAC Name | N-methyl-4-(methylamino)pyridine-2-carboxamide | [4][5] |

| InChI Key | YKMVOSKHDGRIPD-UHFFFAOYSA-N | [1] |

| Predicted Boiling Point | 373.3 ± 27.0 °C | [6] |

| Predicted Density | 1.159 ± 0.06 g/cm³ | [6] |

| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | [6] |

Note: Boiling point and density are computationally predicted values. Experimental verification is recommended for mission-critical applications.

Ionization Constant (pKa) and Partition Coefficient (logP)

The ionization state and lipophilicity of a molecule are paramount in drug development, governing its absorption, distribution, metabolism, and excretion (ADME) profile.

-

pKa (Acid Dissociation Constant): The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH. The pyridine ring nitrogen and the methylamino group are basic centers that will be protonated at acidic pH. A predicted pKa value for this compound is approximately 14.25, though this likely corresponds to the amide N-H proton and is less physiologically relevant than the pKa of the basic nitrogen centers.[4] Experimental determination is essential for accurately modeling its behavior in biological fluids.

-

logP (Octanol-Water Partition Coefficient): LogP is the measure of a compound's lipophilicity, defined as the ratio of its concentration in a nonpolar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium. This parameter is a key indicator of a drug's ability to cross cell membranes. While no experimental value is publicly available, its determination is a standard part of the preclinical characterization workflow.

Experimental Determination of Key Physicochemical Parameters

For researchers and drug development professionals, the ability to reliably measure these properties is crucial. The following sections detail robust, self-validating protocols grounded in internationally accepted standards, such as the OECD Guidelines for the Testing of Chemicals.[7][8][9]

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is based on the widely recognized OECD Guideline 105 and the shake-flask method, which remains the gold standard for determining the equilibrium solubility of a compound.[10]

Causality: The objective is to determine the saturation concentration of the compound in a specific solvent system (e.g., water, buffer) under controlled conditions, ensuring that a true thermodynamic equilibrium is achieved between the dissolved and undissolved solid states.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial containing the test solvent (e.g., pH 7.4 phosphate-buffered saline). The excess solid is critical to ensure that saturation is reached and maintained.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) using a mechanical shaker or rotator. The system should be agitated for a preliminary period, typically 24-48 hours.

-

Phase Separation: After agitation, allow the vials to stand undisturbed at the same constant temperature to permit the undissolved solid to settle. Centrifugation at the same temperature is the preferred method to achieve rapid and complete separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant. Self-Validation Check: To avoid aspirating solid particles, which is a common source of error, it is advisable to pre-filter the sample through a syringe filter (e.g., 0.22 µm PVDF) that has been confirmed not to bind the analyte.

-

Quantification: Analyze the concentration of the compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a standard curve with known concentrations of the compound to ensure accurate quantification.

-

Confirmation of Equilibrium (Self-Validation): Reseal the vials and continue agitation for another 24 hours. Repeat steps 3-5. Equilibrium is confirmed if the measured concentration from the second time point is within an acceptable margin (e.g., ±5%) of the first.[10]

Caption: Workflow for Shake-Flask Solubility Determination.

Protocol for pKa Determination (Potentiometric Titration)

This method, consistent with OECD Guideline 112, is a highly accurate technique for determining pKa values by measuring pH changes during titration.[11][12]

Causality: The principle is to titrate a solution of the compound with a strong acid or base. As the titrant is added, the ionization state of the compound changes, and the resulting pH is monitored. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the buffer region on the titration curve.[11][13]

Step-by-Step Methodology:

-

System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[11] This step is critical for the accuracy of all subsequent measurements.

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1-10 mM) in water or a suitable co-solvent if solubility is low. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[11]

-

Titration: Place the solution in a thermostatted vessel on a magnetic stirrer. Immerse the pH electrode. Titrate the solution with a standardized solution of strong acid (e.g., 0.1 M HCl) to determine the pKa of the basic functional groups. Add the titrant in small, precise increments.

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis).

-

pKa Determination (Self-Validation): Determine the equivalence point(s), which are the inflection points on the curve where the slope (dpH/dV) is maximal. The pKa value is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).[13] This can be determined graphically or using derivative plots.

Caption: Workflow for Potentiometric pKa Determination.

Protocol for logP Determination (Shake-Flask Method)

This protocol follows the OECD Guideline 107 for determining the partition coefficient, a direct and reliable measure of lipophilicity.[14]

Causality: The compound is partitioned between two immiscible liquids, n-octanol and water (buffered to a specific pH, e.g., 7.4, for determining logD). The system is allowed to reach thermodynamic equilibrium, after which the concentration of the compound in each phase is measured to calculate the partition coefficient.[14][15]

Step-by-Step Methodology:

-

Phase Pre-saturation: Vigorously mix n-octanol and the aqueous buffer (e.g., pH 7.4 PBS) for 24 hours to ensure mutual saturation.[15][16] Separate the two phases. This step is critical to prevent volume changes during the actual experiment.

-

Sample Preparation: Prepare a stock solution of this compound in the pre-saturated aqueous phase. The initial concentration should be chosen to be well below its aqueous solubility limit.

-

Partitioning: In a suitable vessel, combine a known volume of the pre-saturated n-octanol with a known volume of the compound-containing aqueous phase. The volume ratio can be adjusted depending on the expected lipophilicity to ensure measurable concentrations in both phases.[17]

-

Equilibration: Seal the vessel and shake gently at a constant temperature for a sufficient time (e.g., 2-4 hours) to reach partitioning equilibrium.[18] Avoid vigorous shaking that can lead to the formation of stable emulsions.

-

Phase Separation (Self-Validation): Centrifuge the vessel to ensure a clean and complete separation of the n-octanol and aqueous layers.[15] This is the most delicate step; any cross-contamination will significantly skew the results.[14]

-

Sampling and Quantification: Carefully withdraw an aliquot from each phase. Quantify the concentration of the compound in both the aqueous (C_water) and n-octanol (C_octanol) phases using a validated analytical method like HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) and its logarithm (logP or logD) using the formula:

-

P = C_octanol / C_water

-

logP = log₁₀(P)

-

Caption: Workflow for Shake-Flask logP Determination.

References

-

This compound, 95% Purity, C8H11N3O, 25 grams. (n.d.). CP Lab Safety. Retrieved January 21, 2026, from [Link]

-

OECD Guidelines for the Testing of Chemicals. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

-

OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties. (1981). OECD Publishing. Retrieved January 21, 2026, from [Link]

-

OECD Guidelines for the Testing of Chemicals, Section 1. (n.d.). OECD. Retrieved January 21, 2026, from [Link]

-

Guidelines for the Testing of Chemicals. (n.d.). OECD. Retrieved January 21, 2026, from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved January 21, 2026, from [Link]

-

OECD Guidelines for the Testing of Chemicals. (2017). Chemycal. Retrieved January 21, 2026, from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 21, 2026, from [Link]

-

Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Retrieved January 21, 2026, from [Link]

-

Stephens, S. J., & Jonich, M. J. (1970). Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education, 47(9), 631. Retrieved January 21, 2026, from [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved January 21, 2026, from [Link]

-

1236 SOLUBILITY MEASUREMENTS. (2021). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2007). Lund University Publications. Retrieved January 21, 2026, from [Link]

-

LogP / LogD shake-flask method. (2024). Protocols.io. Retrieved January 21, 2026, from [Link]

-

solubility experimental methods.pptx. (2015). Slideshare. Retrieved January 21, 2026, from [Link]

-

Development of Methods for the Determination of pKa Values. (2009). PMC - NIH. Retrieved January 21, 2026, from [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). NIH. Retrieved January 21, 2026, from [Link]

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). PubMed. Retrieved January 21, 2026, from [Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE. Retrieved January 21, 2026, from [Link]

-

Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). MDPI. Retrieved January 21, 2026, from [Link]

-

Shake Flask logK. (2017). Lokey Lab Protocols. Retrieved January 21, 2026, from [Link]

-

2.8: pH measurement and determination of pKa value. (2023). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. (2012). PubMed. Retrieved January 21, 2026, from [Link]

Sources

- 1. This compound | 1065074-98-7 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound CAS#: 1065074-98-7 [m.chemicalbook.com]

- 7. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 8. search.library.brandeis.edu [search.library.brandeis.edu]

- 9. oecd.org [oecd.org]

- 10. researchgate.net [researchgate.net]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 16. LogP / LogD shake-flask method [protocols.io]

- 17. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

An In-Depth Technical Guide to N-Methyl-4-(methylamino)picolinamide: Structural Analogs and Derivatives in Modern Drug Discovery

Executive Summary

The picolinamide scaffold has long been recognized in medicinal chemistry as a "privileged structure"—a molecular framework that demonstrates versatile binding capabilities across a range of biological targets.[1] This guide focuses on a specific, highly promising picolinamide derivative, N-Methyl-4-(methylamino)picolinamide (NMMP), and its structural analogs. Initially identified for its potential in oncology, the NMMP core has become a foundational template for developing a new generation of targeted therapeutics.[2] We will explore the synthesis, structure-activity relationships (SAR), and diverse applications of these compounds, from potent anticancer agents that inhibit critical cell cycle kinases to highly selective antibacterials and novel modulators of central nervous system receptors. This document serves as a technical resource for researchers and drug development professionals, providing not only a comprehensive overview of the therapeutic landscape but also detailed experimental protocols and the causal reasoning behind strategic molecular design.

The Picolinamide Scaffold: A Foundation for Therapeutic Innovation

The picolinamide framework, a simple carboxamide derivative of picolinic acid, is a cornerstone of modern medicinal chemistry. Its inherent properties—a nitrogen atom within the aromatic ring and a hydrogen-bond-donating/accepting amide group—make it an adept pharmacophore for interacting with a multitude of enzymatic and receptor targets.[1] Early research into picolinic acid focused on its role as a chelating agent, but its potential was soon expanded to immunological and neuroprotective processes, paving the way for the exploration of its synthetic amide derivatives.[1]

This guide centers on this compound (CAS: 1065074-98-7), a compound distinguished by its unique substitution pattern on the pyridine ring.[2][3] This specific arrangement of methyl and methylamino groups imparts distinct chemical reactivity and has proven to be a critical starting point for developing targeted therapies.[2]

| Physicochemical Properties of this compound | |

| CAS Number | 1065074-98-7[2][3][4] |

| Molecular Formula | C8H11N3O[2][3] |

| Molecular Weight | 165.19 g/mol [2][3] |

| Predicted pKa | 14.25 ± 0.46[4] |

Core Compound Analysis: Mechanism of Action

This compound has garnered significant attention for its biological activity, particularly in oncology.[2] Its primary mechanism of action involves the targeted inhibition of key enzymes essential for cellular division.[2]

Research indicates that NMMP interacts with the ATP-binding pocket of Aurora-B kinase, a serine/threonine kinase that plays a pivotal role in the regulation of mitosis.[2][5] By binding to this pocket, NMMP competitively inhibits the kinase's activity, disrupting downstream signaling pathways crucial for chromosome segregation and cytokinesis. This disruption of the cell cycle can ultimately trigger apoptosis (programmed cell death) in rapidly proliferating cancer cells, making NMMP and its derivatives promising candidates for anticancer drug development.[2]

Synthetic Strategies for Picolinamide Analogs

The synthesis of picolinamide derivatives is versatile, but most routes converge on a common principle: the formation of an amide bond between a picolinic acid moiety and a target amine.[1] The choice of synthetic strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the need for scalability.

General Synthetic Workflow

A prevalent method involves activating the carboxylic acid of a substituted picolinic acid, followed by coupling with the desired amine. This can be achieved using various coupling reagents or by converting the acid to a more reactive species like an acid chloride.[6][7]

Protocol: Synthesis of 4-(4-Aminophenylamino)-N-methylpicolinamide

This protocol describes the synthesis of a key intermediate used in the development of potent angiogenesis inhibitors.[8] The rationale for this multi-step process is to first build the core picolinamide structure and then introduce the substituted aniline, which is crucial for biological activity.

Step 1: Synthesis of N-methylpicolinamide (Intermediate A)

-

Activation: Commercially available 2-picolinic acid is reacted with an excess of thionyl chloride to form the acid chloride. This is a standard and efficient method for activating the carboxylic acid for amidation.

-

Amidation: The resulting acid chloride is then carefully treated with methylamine to yield N-methylpicolinamide. The choice of methylamine directly installs the N-methyl group characteristic of the parent compound.

Step 2: Synthesis of 4-(4-Aminophenylamino)-N-methylpicolinamide (Target Intermediate)

-

Nucleophilic Aromatic Substitution: A mixture of N-methylpicolinamide (Intermediate A, which can also be a 4-chloro substituted version for reactivity) and 4-amino-N-methylbenzamide is heated at high temperature (e.g., 160 °C) without a solvent.[8] This reaction substitutes the group at the 4-position of the pyridine ring with the aminophenylamino moiety.

-

Hydrolysis & Workup: The reaction mixture is dissolved in ethanol, and concentrated hydrochloric acid is added. The solution is refluxed to hydrolyze any unwanted side products and to protonate the desired compound for purification.

-

Neutralization & Isolation: The resulting solid is collected and suspended in a dilute aqueous sodium hydroxide solution to deprotonate the amine groups, yielding the final, neutral intermediate which can be isolated by filtration.[8]

Structural Analogs & Derivatives: A Therapeutic Landscape

Systematic modification of the NMMP scaffold has yielded derivatives with remarkable potency and selectivity across diverse therapeutic areas.

Anticancer Agents

The most extensive research on NMMP analogs has been in oncology, leading to the discovery of potent inhibitors of tumor growth, proliferation, and angiogenesis.

-

Aurora Kinase Inhibitors: Building on the activity of the parent compound, a series of N-methyl-picolinamide-4-thiol derivatives were synthesized.[5][9] The introduction of a thiol linkage at the 4-position and a substituted phenyl ring was a key strategic choice to explore new binding interactions within the kinase active site. Among these, compound 6p was identified as a selective Aurora-B kinase inhibitor with broad-spectrum anti-proliferative activity, in some cases exceeding that of the approved drug sorafenib.[5]

-

Angiogenesis Inhibitors: Another fruitful avenue involved synthesizing 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives .[8][10] Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. This series was designed to disrupt this process. The most potent analog, 5q , not only demonstrated significant anti-proliferative activity in vitro but also effectively slowed tumor progression in animal models of colon carcinoma by inducing apoptosis and inhibiting angiogenesis.[8][10][11] The addition of a trifluoromethyl (-CF3) group to the terminal phenyl ring (as in compound 5q) is a common medicinal chemistry strategy to enhance metabolic stability and target binding affinity.[2]

| Antiproliferative Activity of Lead Picolinamide Analogs | ||

| Compound | Target Cell Line | IC50 (µM) |

| Compound 6p | Human Cancer Cell Lines | Potent, broad-spectrum activity[5][9] |

| Compound 5q | HepG2 (Liver) | Low micromolar[8][10] |

| HCT116 (Colon) | Low micromolar[8][10] | |

| Sorafenib | (Reference Drug) | Often used as a comparator[5][11] |

Antibacterial Agents

A fascinating application of the picolinamide scaffold has been in the development of narrow-spectrum antibiotics. Clostridioides difficile infection (CDI) is a major healthcare threat, often caused by the disruption of normal gut flora by broad-spectrum antibiotics.[12] Therefore, an antibiotic that selectively targets C. difficile is highly desirable.

Structure-activity relationship studies revealed that the precise placement of the ring nitrogen is critical for selectivity. An isonicotinamide analog (nitrogen at position 4) was equally active against C. difficile and the common bacterium MRSA. However, its constitutional isomer, picolinamide 87 (nitrogen at position 2), was exquisitely selective, demonstrating over 1000-fold greater activity against C. difficile than MRSA.[12] This highlights how a subtle structural change can dramatically alter the therapeutic profile, providing a powerful tool against recurrent CDI while potentially sparing the beneficial gut microbiome.[12]

Key Experimental Protocols in Drug Discovery

Validating the therapeutic potential of novel picolinamide analogs requires a suite of robust experimental assays. The trustworthiness of these protocols lies in their reproducibility and the inclusion of appropriate positive and negative controls.

Protocol: In Vitro Cell Proliferation (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.[1]

Principle: Metabolically active, viable cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., HepG2, HCT116) into a 96-well plate at a predetermined density and allow them to adhere and grow overnight in a CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test picolinamide analogs in culture medium. Remove the old medium from the cells and add the medium containing various concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like doxorubicin (positive control).

-

Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

-

MTT Addition: Add a sterile MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT to formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals, producing a colored solution.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically ~570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value—the concentration of the compound required to inhibit cell growth by 50%.

Conclusion and Future Directions

This compound has proven to be an exceptionally versatile and productive scaffold for modern drug discovery. The structural analogs and derivatives stemming from this core compound have demonstrated significant potential as targeted anticancer agents, selective antibiotics, and CNS modulators. The success of these programs underscores the power of strategic medicinal chemistry, where subtle modifications to a privileged core can unlock novel therapeutic activities and overcome critical challenges like drug resistance and off-target toxicity.

Future research will likely focus on several key areas:

-

Expansion to New Targets: Exploring the activity of picolinamide libraries against other disease-relevant targets, such as metabolic and inflammatory enzymes.

-

Optimization of Pharmacokinetics: Further refining the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to improve oral bioavailability and in vivo efficacy.[13][14]

-

Combinatorial Therapies: Investigating the synergistic effects of potent picolinamide analogs when used in combination with existing standards of care in oncology and infectious disease.

The journey from a simple chemical scaffold to a diverse pipeline of therapeutic candidates is a testament to the principles of rational drug design. The this compound family of compounds represents a significant chapter in this ongoing story, with the promise of delivering next-generation medicines for researchers and patients alike.

References

- Process for synthesis of picolinamides. (2021). Google Patents.

-

Synthesis of picolinamide amide derivatives. Reagents and conditions:... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015). Scientific Reports. Retrieved January 21, 2026, from [Link]

-

Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. (2012). Molecules. Retrieved January 21, 2026, from [Link]

- Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same. (n.d.). Google Patents.

-

Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). Molecules. Retrieved January 21, 2026, from [Link]

-

Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. (2021). ACS Infectious Diseases. Retrieved January 21, 2026, from [Link]

-

Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). MDPI. Retrieved January 21, 2026, from [Link]

-

Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. (2012). MDPI. Retrieved January 21, 2026, from [Link]

-

(PDF) Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats. (2011). Journal of Medicinal Chemistry. Retrieved January 21, 2026, from [Link]

-

Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. (2012). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

This compound, 95% Purity, C8H11N3O, 25 grams. (n.d.). CP Lab Safety. Retrieved January 21, 2026, from [Link]

-

In silico study of the mechanism of action, pharmacokinetic and toxicological properties of some N-methylanthranilates and their analogs. (2019). Food and Chemical Toxicology. Retrieved January 21, 2026, from [Link]

-

In silico study of the mechanism of action, pharmacokinetic and toxicological properties of some N-methylanthranilates and their analogs | Request PDF. (2019). ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | 1065074-98-7 | Benchchem [benchchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In silico study of the mechanism of action, pharmacokinetic and toxicological properties of some N-methylanthranilates and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N-Methyl-4-(methylamino)picolinamide as a Scaffold for Aurora B Kinase Inhibition

Executive Summary

The Aurora kinase family, particularly Aurora B, represents a critical node in the regulation of mitosis. Its frequent overexpression in a multitude of human cancers has solidified its status as a high-value target for oncology drug discovery.[1][2][3][4] Inhibition of Aurora B disrupts the fidelity of cell division, leading to catastrophic mitotic errors and subsequent apoptosis in rapidly proliferating cancer cells.[3][5] This guide provides a comprehensive technical overview of N-Methyl-4-(methylamino)picolinamide (NMMP), a heterocyclic compound that has emerged as a promising scaffold for the development of selective Aurora B kinase inhibitors.[5] We will dissect the function of Aurora B, the mechanism of action of picolinamide-based inhibitors, and provide detailed, field-proven protocols for their preclinical evaluation.

Introduction: Aurora B Kinase - The Mitotic Guardian and Oncology Target

The Critical Role of Aurora B in Cell Division

Aurora B is a serine/threonine kinase that functions as the enzymatic heart of the Chromosomal Passenger Complex (CPC), which also includes INCENP, Survivin, and Borealin.[6][7][8] This complex undergoes a dynamic localization throughout mitosis, moving from centromeres in early mitosis to the spindle midzone and midbody during anaphase and cytokinesis, allowing it to orchestrate several key mitotic events.[6][9][10]

Key functions of Aurora B include:

-

Error Correction: It is the central component of the spindle assembly checkpoint, detecting and destabilizing incorrect kinetochore-microtubule attachments to ensure faithful chromosome segregation.[7][8]

-

Chromosome Condensation and Cohesion: Aurora B phosphorylates Histone H3 at Serine 10 (H3S10), a modification crucial for proper chromosome condensation and structure.[4][9][10]

-

Cytokinesis: In late mitosis, Aurora B relocates to the equatorial cortex and midbody to regulate the final abscission event that separates the two daughter cells.[6][7]

Rationale for Targeting Aurora B in Cancer

The processes governed by Aurora B are fundamental to cell division. Cancer cells, characterized by their rapid and uncontrolled proliferation, are exquisitely dependent on the proper functioning of the mitotic machinery. Overexpression of Aurora B is a common feature in many human tumors and is often correlated with aneuploidy, aggressive phenotypes, and poor patient prognosis.[1][3][4] This dependency creates a therapeutic window: inhibiting Aurora B preferentially affects rapidly dividing cancer cells while having a more manageable impact on quiescent, healthy tissues. The primary consequence of potent Aurora B inhibition in cancer cells is a failure of cytokinesis, leading to the formation of large, polyploid cells that subsequently undergo apoptosis.[11]

Caption: The Aurora B signaling pathway during mitosis.

This compound: A Privileged Scaffold

Chemical Properties and Structure

This compound (NMMP) is a substituted picolinamide, a class of compounds recognized for their versatility as ligands and potential biological activity.[5] Its core structure consists of a pyridine ring with an N-methylcarboxamide group at position 2 and a methylamino group at position 4.

This scaffold serves as an excellent starting point for medicinal chemistry efforts due to its synthetic tractability and the potential for modification at multiple positions to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Chemical structure of this compound.

From Scaffold to Selective Inhibitor

While the base NMMP structure provides a foundation, targeted chemical modifications are necessary to achieve high-potency and selective inhibition of Aurora B. Research has shown that derivatives, such as N-methylpicolinamide-4-thiol compounds, demonstrate significant anti-proliferative activity.[14][15] One such derivative, compound 6p, was found to selectively inhibit Aurora B kinase with activity superior to the multi-kinase inhibitor sorafenib in some cancer cell lines.[3][14] These modifications are designed to enhance interactions with specific residues within the ATP-binding pocket of Aurora B.

Mechanism of Action: How Picolinamides Inhibit Aurora B

The primary mechanism of action for NMMP derivatives is competitive inhibition at the ATP-binding site of Aurora B kinase.[5] By occupying this pocket, the inhibitor prevents ATP from binding, thereby blocking the phosphotransferase activity of the enzyme. Molecular docking studies have corroborated this mechanism, illustrating stable interactions between the inhibitor and key amino acid residues in the kinase's catalytic domain.[5][14]

The downstream cellular consequences of this inhibition are profound:

-

Inhibition of H3S10 Phosphorylation: The most immediate biomarker of Aurora B inhibition is a reduction in the phosphorylation of its direct substrate, Histone H3, at serine 10.

-

Failure of Cytokinesis: The block in kinase activity prevents the proper completion of cell division, leading to endoreduplication—a process where cells replicate their DNA without dividing, resulting in polyploid cells.[11]

-

Apoptosis: The resulting genomic instability and mitotic chaos trigger programmed cell death, which is the ultimate therapeutic outcome.[5]

Preclinical Evaluation Workflow: A Technical Guide

A rigorous, multi-step workflow is essential to characterize a novel Aurora B inhibitor. The process is designed to be self-validating, where results from one phase inform and are confirmed by the next.

Caption: A logical workflow for the evaluation of Aurora B inhibitors.

Phase 1: In Vitro Biochemical Characterization

Protocol: Luminescence-Based In Vitro Kinase Assay (ADP-Glo™)

-

Causality & Rationale: This is the foundational experiment. Its purpose is to confirm that the compound directly inhibits the purified Aurora B kinase enzyme, independent of any cellular context. The ADP-Glo™ assay is chosen for its high sensitivity, broad dynamic range, and scalability for high-throughput screening. It quantifies kinase activity by measuring the amount of ADP produced.[16][17][18]

-

Methodology:

-

Reagent Preparation:

-

Prepare a 1x Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare a solution of a suitable substrate (e.g., Myelin Basic Protein) and ATP in the assay buffer. The ATP concentration should be near the Kₘ of Aurora B to ensure accurate potency determination.[19]

-

Perform a serial dilution of the test compound (e.g., NMMP derivative) in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-